molecular formula C13H18O5S B11723705 (2R,3S,4S,5S)-2-(hydroxymethyl)-6-[(4-methylphenyl)sulfanyl]oxane-3,4,5-triol

(2R,3S,4S,5S)-2-(hydroxymethyl)-6-[(4-methylphenyl)sulfanyl]oxane-3,4,5-triol

Cat. No.: B11723705
M. Wt: 286.35 g/mol
InChI Key: IQCLIQLFPVKINX-BWOQGFTMSA-N
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Description

(2R,3S,4S,5S)-2-(hydroxymethyl)-6-[(4-methylphenyl)sulfanyl]oxane-3,4,5-triol is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a hydroxymethyl group, a sulfanyl group attached to a methylphenyl ring, and multiple hydroxyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5S)-2-(hydroxymethyl)-6-[(4-methylphenyl)sulfanyl]oxane-3,4,5-triol typically involves multi-step organic synthesis. The process may start with the preparation of the oxane ring, followed by the introduction of the hydroxymethyl group and the sulfanyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S,5S)-2-(hydroxymethyl)-6-[(4-methylphenyl)sulfanyl]oxane-3,4,5-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2R,3S,4S,5S)-2-(hydroxymethyl)-6-[(4-methylphenyl)sulfanyl]oxane-3,4,5-triol has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,3S,4S,5S)-2-(hydroxymethyl)-6-[(4-methylphenyl)sulfanyl]oxane-3,4,5-triol involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and sulfanyl groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. Pathways involved may include metabolic pathways where the compound acts as a substrate or inhibitor.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2R,3S,4S,5S)-2-(hydroxymethyl)-6-[(4-methylphenyl)sulfanyl]oxane-3,4,5-triol lies in its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the sulfanyl group attached to a methylphenyl ring further differentiates it from other related molecules.

Properties

Molecular Formula

C13H18O5S

Molecular Weight

286.35 g/mol

IUPAC Name

(2R,3S,4S,5S)-2-(hydroxymethyl)-6-(4-methylphenyl)sulfanyloxane-3,4,5-triol

InChI

InChI=1S/C13H18O5S/c1-7-2-4-8(5-3-7)19-13-12(17)11(16)10(15)9(6-14)18-13/h2-5,9-17H,6H2,1H3/t9-,10-,11+,12+,13?/m1/s1

InChI Key

IQCLIQLFPVKINX-BWOQGFTMSA-N

Isomeric SMILES

CC1=CC=C(C=C1)SC2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

CC1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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